8-Chloro-5-nitroisoquinoline
Overview
Description
8-Chloro-5-nitroisoquinoline is a derivative of the isoquinoline family, known for its diverse biological activities and applications in various fields. This compound has garnered attention due to its potential as a proteasome inhibitor, anticancer agent, antimicrobial, and corrosion inhibitor.
Preparation Methods
The synthesis of 8-Chloro-5-nitroisoquinoline typically involves nitration and chlorination reactions. One common method includes the nitration of isoquinoline followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Chloro-5-nitroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-5-nitroisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as a proteasome inhibitor, which is crucial in regulating protein degradation within cells.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit proteasome activity, leading to the accumulation of damaged proteins and inducing cell death in cancer cells.
Industry: It is used as a corrosion inhibitor, protecting metals from oxidative damage.
Mechanism of Action
The mechanism of action of 8-Chloro-5-nitroisoquinoline involves its interaction with the ubiquitin-proteasome system (UPS). By inhibiting the proteasome, the compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of damaged or misfolded proteins. This accumulation can trigger cell death pathways, making it a potential anticancer agent.
Comparison with Similar Compounds
8-Chloro-5-nitroisoquinoline can be compared with other isoquinoline derivatives such as:
1-Chloro-5-nitroisoquinoline: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
5-Nitroisoquinoline: Lacks the chlorine atom, which may result in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable tool in organic synthesis, biological research, and industrial processes.
Properties
IUPAC Name |
8-chloro-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMHAYSMRYQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697686 | |
Record name | 8-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156901-43-8 | |
Record name | 8-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary chemical reaction that 8-chloro-5-nitroisoquinoline undergoes in the presence of liquid methylamine and potassium permanganate?
A1: The research paper demonstrates that this compound (along with several other nitroisoquinolines) undergoes an amination reaction when treated with liquid methylamine and potassium permanganate. Specifically, the nitro group (-NO2) is replaced with a methylamino group (-NHCH3), resulting in the formation of 8-chloro-5-(methylamino)isoquinoline [].
Q2: How does the position of the nitro group on the isoquinoline ring affect the amination reaction with liquid methylamine and potassium permanganate?
A2: While the research focuses on this compound, it investigates a range of nitroisoquinoline compounds with varied nitro group positions. The study observes that the reaction regioselectivity, meaning which position on the molecule is preferentially reacted, is influenced by the nitro group's location. Quantum-chemical calculations suggest that this regioselectivity is likely controlled by interactions between the "frontal molecular orbitals" (FMOs) of the reacting molecules []. This implies that the position of the nitro group directly impacts how the molecules interact and, therefore, the reaction outcome.
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